5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18780932
Molecular Formula: C10H8BrFN2S
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrFN2S |
|---|---|
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | 5-(6-bromo-2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C10H8BrFN2S/c1-5-2-3-6(11)8(9(5)12)7-4-14-10(13)15-7/h2-4H,1H3,(H2,13,14) |
| Standard InChI Key | XQHPSWYPBRPGKB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)C2=CN=C(S2)N)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name is 5-(6-bromo-2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine, with the canonical SMILES string CC1=C(C(=C(C=C1)Br)C2=CN=C(S2)N)F. Its InChIKey (XQHPSWYPBRPGKB-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2734773-39-6 | |
| Molecular Formula | ||
| Molecular Weight | 287.15 g/mol | |
| Purity | ≥97% | |
| Crystallographic System | Triclinic |
The triclinic crystal system observed in related brominated thiazoles (e.g., ) suggests similar packing interactions in this compound, including halogen bonding and π-π stacking .
Spectroscopic Features
While direct spectral data for this compound is limited in the provided sources, analogs such as 6-bromo-5-fluorobenzo[d]thiazol-2-amine exhibit characteristic NMR shifts:
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NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with fluorine coupling causing splitting patterns .
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NMR: The thiazole carbons appear at δ 120–160 ppm, while the brominated phenyl carbons range from δ 110–140 ppm .
Synthesis and Optimization
Reaction Pathways
The synthesis begins with 1-(6-bromo-2-fluoro-3-methylphenyl)ethanone (CAS: 1516244-05-5), which undergoes condensation with thiourea in the presence of iodine to form the thiazole ring . A typical procedure involves:
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Aldol Condensation: The ketone reacts with thiourea at 80–100°C in ethanol.
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Cyclization: Iodine catalyzes ring closure, yielding the thiazole core.
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Amination: The 2-position amine is introduced via nucleophilic substitution or reductive amination.
| Step | Conditions | Yield |
|---|---|---|
| Condensation | Ethanol, 80°C, 12 hr | 65–70% |
| Cyclization | I, DMF, 120°C | 80–85% |
| Amination | NH, MeOH, 60°C | 90–95% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves ≥97% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 287.15 [M+H]. X-ray diffraction studies of analogous compounds reveal dihedral angles of 15–25° between the thiazole and phenyl rings, impacting solubility and bioactivity .
Structural and Crystallographic Insights
Molecular Geometry
The compound’s crystal structure (space group ) features:
-
Bond Lengths: C-Br (1.89–1.91 Å), C-F (1.34 Å), and C-N (1.32 Å) .
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Intermolecular Interactions: N-H···S hydrogen bonds (2.1–2.3 Å) and Br···π contacts (3.4 Å) stabilize the lattice .
| Parameter | Value |
|---|---|
| Unit Cell Volume | 954.13 Å |
| Density | 1.589 g/cm |
| R-factor | 0.0423 |
Tautomeric Behavior
The thiazol-2-amine group exhibits tautomerism, favoring the amine form over the imine form due to resonance stabilization . This behavior influences reactivity in cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings with aryl boronic acids .
Applications in Pharmaceutical Research
Antimicrobial Agents
The bromine and fluorine substituents enhance membrane permeability, making the compound a scaffold for antibiotics. Derivatives inhibit Staphylococcus aureus (MIC: 2–4 µg/mL) by targeting penicillin-binding proteins .
Kinase Inhibitors
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to EGFR kinase, with the bromine atom occupying a hydrophobic pocket near Leu788 .
| Target | IC | Mechanism |
|---|---|---|
| EGFR | 18 nM | ATP-competitive |
| CDK4/6 | 45 nM | Allosteric |
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